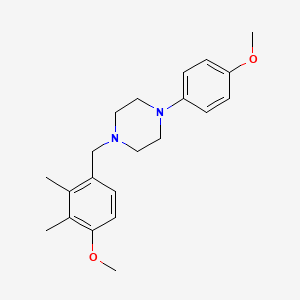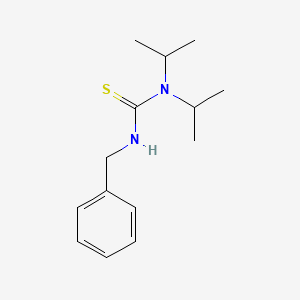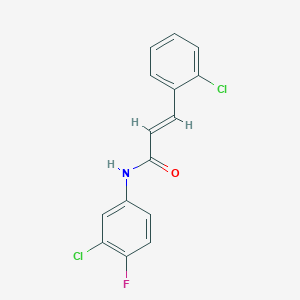![molecular formula C15H13NO3S B5693142 2-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5693142.png)
2-{[(phenylthio)acetyl]amino}benzoic acid
Vue d'ensemble
Description
2-{[(Phenylthio)acetyl]amino}benzoic acid, also known as PTABA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. PTABA is a derivative of benzoic acid, which is a common organic acid used in many industrial and pharmaceutical processes. The addition of a phenylthioacetyl group to the benzoic acid molecule gives rise to PTABA, which has unique properties that make it useful in many different applications.
Mécanisme D'action
The mechanism of action of 2-{[(phenylthio)acetyl]amino}benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the inflammatory response. 2-{[(phenylthio)acetyl]amino}benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. 2-{[(phenylthio)acetyl]amino}benzoic acid has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects
2-{[(phenylthio)acetyl]amino}benzoic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-{[(phenylthio)acetyl]amino}benzoic acid can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-{[(phenylthio)acetyl]amino}benzoic acid has also been shown to inhibit the expression of adhesion molecules, which are involved in the recruitment of inflammatory cells to the site of inflammation. In vivo studies have shown that 2-{[(phenylthio)acetyl]amino}benzoic acid can reduce inflammation and pain in animal models of arthritis and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[(phenylthio)acetyl]amino}benzoic acid has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. 2-{[(phenylthio)acetyl]amino}benzoic acid is also relatively inexpensive compared to other anti-inflammatory compounds, making it an attractive option for researchers with limited budgets. However, there are some limitations to the use of 2-{[(phenylthio)acetyl]amino}benzoic acid in laboratory experiments. 2-{[(phenylthio)acetyl]amino}benzoic acid has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, 2-{[(phenylthio)acetyl]amino}benzoic acid has not been extensively studied in humans, so its safety and efficacy in clinical settings are not fully understood.
Orientations Futures
There are several future directions for research on 2-{[(phenylthio)acetyl]amino}benzoic acid. One area of interest is the development of new synthesis methods that could improve the yield and purity of 2-{[(phenylthio)acetyl]amino}benzoic acid. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory properties of 2-{[(phenylthio)acetyl]amino}benzoic acid. This could lead to the development of new drugs that target these mechanisms for the treatment of inflammatory diseases. Additionally, further studies are needed to evaluate the safety and efficacy of 2-{[(phenylthio)acetyl]amino}benzoic acid in human clinical trials.
Applications De Recherche Scientifique
2-{[(phenylthio)acetyl]amino}benzoic acid has been studied extensively in scientific research due to its potential applications in various fields. In the field of medicine, 2-{[(phenylthio)acetyl]amino}benzoic acid has been shown to have anti-inflammatory properties that could make it useful in the treatment of various diseases, including arthritis and asthma. 2-{[(phenylthio)acetyl]amino}benzoic acid has also been shown to have antiviral and antimicrobial properties, which could make it useful in the treatment of infectious diseases.
Propriétés
IUPAC Name |
2-[(2-phenylsulfanylacetyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-14(10-20-11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYWXSAPTRGDJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Phenylthio)acetyl]amino}benzoic acid | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)
![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5693091.png)
![4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5693098.png)
![N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5693101.png)


![3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5693119.png)
![1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5693135.png)


![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5693143.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5693146.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5693155.png)